BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to (1R,3S)-3-
methoxycyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(1R,3S)-3-methoxycyclohexan-1-
Compound Name:
amine

Cat. No.: B8095468

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-methoxycyclohexan-1-amine is a chiral cyclic amine with potential applications in
medicinal chemistry and drug discovery. Its stereochemistry, with the methoxy and amino
groups in a cis-configuration on the cyclohexane ring, presents a specific three-dimensional
structure that can be crucial for interactions with biological targets. This technical guide
provides a comprehensive overview of the molecular structure, physicochemical properties,
potential synthetic approaches, and plausible biological activities of this compound, based on
available data and analysis of structurally related molecules.

Molecular Structure and Identification

The fundamental structural and identifying information for (1R,3S)-3-methoxycyclohexan-1-
amine is summarized below.
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Identifier Value

IUPAC Name (1R,3S)-3-methoxycyclohexan-1-amine
Synonyms cis-3-Methoxycyclohexylamine

Molecular Formula C7H1sNO

SMILES COC1CCC--INVALID-LINK--N

InChl Key JQGZGROVQGEGIO-UHFFFAOYSA-N[1]
CAS Number 4342-44-3[1]

Physicochemical Properties

While experimental data for (1R,3S)-3-methoxycyclohexan-1-amine is limited in the public
domain, computational models provide valuable predicted physicochemical properties. These
properties are essential for understanding the compound's behavior in various chemical and
biological systems.

Property Predicted Value Reference
Molecular Weight 129.20 g/mol PubChem[1]
XLogP3 0.5 PubChem[1]
Monoisotopic Mass 129.115364102 Da PubChem[1]
Topological Polar Surface Area  35.3 A2 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 1 PubChem

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (1R,3S)-3-methoxycyclohexan-
1-amine is not readily available in published literature. However, a plausible synthetic route can
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be inferred from general methods for the synthesis of substituted cyclohexylamines, particularly
the synthesis of cis- and trans-3-aminocyclohexanols.[2][3] A potential synthetic approach
could involve the reduction of a corresponding (3-enaminoketone.

Potential Synthetic Pathway

A logical workflow for a potential synthesis is outlined below. This pathway is hypothetical and
would require experimental validation.

Potential Synthetic Pathway for (1R,3S)-3-methoxycyclohexan-1-amine
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Caption: A potential synthetic route to (1R,3S)-3-methoxycyclohexan-1-amine.

General Experimental Workflow for Synthesis and
Characterization

The following diagram illustrates a general workflow that would be employed for the synthesis,
purification, and characterization of (1R,3S)-3-methoxycyclohexan-1-amine.
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Caption: A general workflow for the synthesis and analysis of the target compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of (1R,3S)-3-methoxycyclohexan-1-
amine is not currently available in the scientific literature. However, the broader class of
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arylcyclohexylamines and substituted cyclohexylamines has been extensively studied,
revealing a range of pharmacological activities. Many of these compounds are known to
interact with the central nervous system.

Arylcyclohexylamine derivatives, for instance, are known to act as antagonists of the N-methyl-
D-aspartate (NMDA) receptor.[4] This interaction is a key mechanism for the dissociative
anesthetic effects of drugs like ketamine and phencyclidine.[4] The three-dimensional structure
of these molecules is critical for their binding to the PCP site of the NMDA receptor.[4]

Furthermore, other 3-substituted cyclohexylamine derivatives have been investigated for
different therapeutic applications. For example, certain 3-cycloalkyl-substituted 3-(4-
aminophenyl)piperidine-2,6-diones have shown potent inhibition of aromatase, an enzyme
involved in estrogen biosynthesis, suggesting potential applications in treating estrogen-
dependent diseases.[5]

Given these precedents, it is plausible that (1R,3S)-3-methoxycyclohexan-1-amine could
exhibit activity at CNS receptors or other biological targets. However, without experimental
data, this remains speculative.

Logical Relationship for Investigating Biological Activity

The following diagram outlines a logical progression for the initial investigation of the biological
activity of a novel compound like (1R,3S)-3-methoxycyclohexan-1-amine.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9779550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9779550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9779550/
https://pubmed.ncbi.nlm.nih.gov/1613747/
https://www.benchchem.com/product/b8095468?utm_src=pdf-body
https://www.benchchem.com/product/b8095468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8095468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Logical Workflow for Biological Activity Screening
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Caption: A workflow for the initial biological evaluation of a new chemical entity.

Conclusion

(1R,3S)-3-methoxycyclohexan-1-amine is a chiral molecule with a defined stereochemistry
that holds potential for further investigation in the field of drug discovery. While specific
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experimental data for this compound are scarce, this guide provides a framework for its study
based on its structural properties and the known activities of related compounds. Further
research, including the development of a confirmed synthetic route and comprehensive
biological screening, is necessary to fully elucidate the therapeutic potential of this and similar
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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